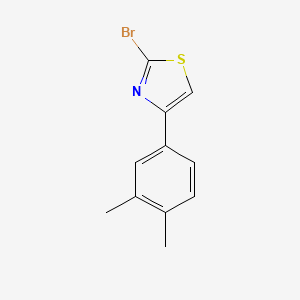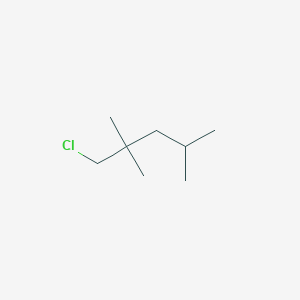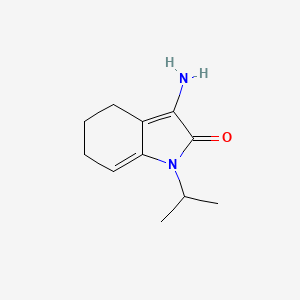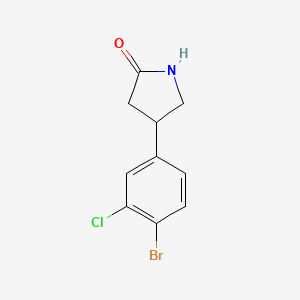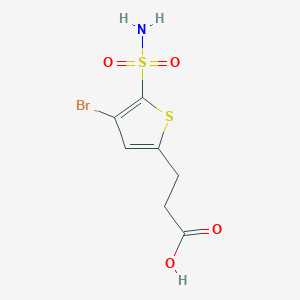
3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C7H8BrNO4S2 and a molecular weight of 314.18 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a bromine atom, a sulfonamide group, and a thiophene ring.
Vorbereitungsmethoden
The synthesis of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid involves several steps, typically starting with the bromination of thiophene derivatives. The sulfonamide group is then introduced through a sulfonation reaction. The final step involves the addition of the propanoic acid moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes, while the bromine atom and thiophene ring contribute to its overall biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid can be compared with other thiophene derivatives and sulfonamide-containing compounds. Similar compounds include:
3-(4-Chloro-5-sulfamoylthiophen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Bromo-5-sulfamoylthiophen-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8BrNO4S2 |
|---|---|
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
3-(4-bromo-5-sulfamoylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h3H,1-2H2,(H,10,11)(H2,9,12,13) |
InChI-Schlüssel |
MAPIDMJJIHRIOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Br)S(=O)(=O)N)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


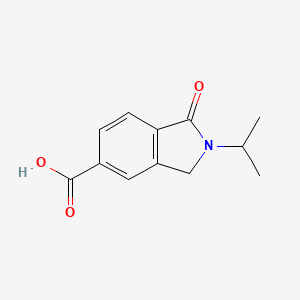
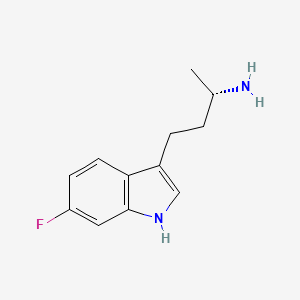

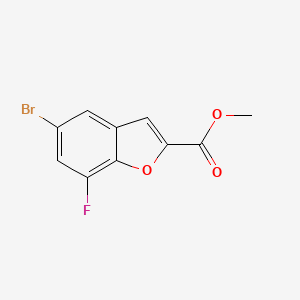

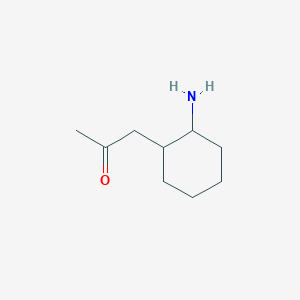
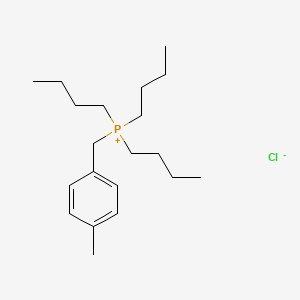
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)

